5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole is a complex organic molecule featuring two oxadiazole rings. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole rings through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 1,3,4-oxadiazole-2-thione
- 1,2,4-oxadiazole-5-carboxylic acid .
Uniqueness
The uniqueness of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15FN4O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15FN4O2/c1-11-7-8-13(9-12(11)2)19-23-22-17(25-19)10-16-21-18(24-26-16)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3 |
InChI Key |
JUGCNWSNUZBELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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